molecular formula C7H5BrFNO4S B13509457 2-Bromo-4-fluoro-5-sulfamoylbenzoic acid

2-Bromo-4-fluoro-5-sulfamoylbenzoic acid

Cat. No.: B13509457
M. Wt: 298.09 g/mol
InChI Key: LQGPVZCVDCHJMI-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5BrFNO4S It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-sulfamoylbenzoic acid typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of reagents such as N-bromosuccinimide for bromination and sulfur tetrafluoride for fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzoic acid derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The bromine and fluorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluorobenzoic acid: Similar in structure but lacks the sulfamoyl group.

    4-Bromo-2-fluorobenzoic acid: Another derivative with different substitution patterns.

    2-Chloro-4-fluoro-5-sulfamoylbenzoic acid: Contains chlorine instead of bromine.

Uniqueness

2-Bromo-4-fluoro-5-sulfamoylbenzoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in synthetic pathways where the sulfamoyl group plays a crucial role.

Properties

Molecular Formula

C7H5BrFNO4S

Molecular Weight

298.09 g/mol

IUPAC Name

2-bromo-4-fluoro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C7H5BrFNO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)

InChI Key

LQGPVZCVDCHJMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)F)Br)C(=O)O

Origin of Product

United States

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